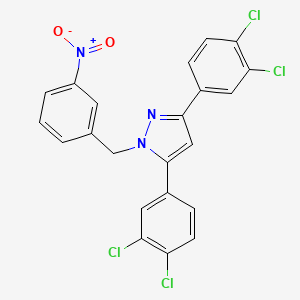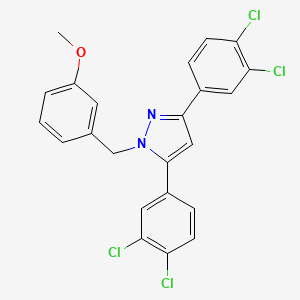![molecular formula C17H25NO2S2 B10933988 N~2~-[1-(1-Adamantyl)propyl]-2-thiophenesulfonamide](/img/structure/B10933988.png)
N~2~-[1-(1-Adamantyl)propyl]-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[1-(1-Adamantyl)propyl]-2-thiophenesulfonamide is a compound that features a unique adamantyl group attached to a thiophenesulfonamide moiety The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(1-Adamantyl)propyl]-2-thiophenesulfonamide typically involves the reaction of 1-adamantylamine with a suitable thiophenesulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N2-[1-(1-Adamantyl)propyl]-2-thiophenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(1-Adamantyl)propyl]-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The adamantyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
N~2~-[1-(1-Adamantyl)propyl]-2-thiophenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique physical properties.
Mechanism of Action
The mechanism of action of N2-[1-(1-Adamantyl)propyl]-2-thiophenesulfonamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiophenesulfonamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantyl)benzamide
- N-(1-Adamantyl)-2-chlorobenzamide
- N-(1-Adamantyl)-2-fluorobenzamide
Uniqueness
N~2~-[1-(1-Adamantyl)propyl]-2-thiophenesulfonamide is unique due to the presence of both the adamantyl and thiophenesulfonamide groups. This combination imparts distinct physical and chemical properties, making it a valuable compound for various applications. The rigid adamantyl structure provides stability, while the thiophenesulfonamide moiety offers versatility in chemical reactivity and biological interactions.
Properties
Molecular Formula |
C17H25NO2S2 |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C17H25NO2S2/c1-2-15(18-22(19,20)16-4-3-5-21-16)17-9-12-6-13(10-17)8-14(7-12)11-17/h3-5,12-15,18H,2,6-11H2,1H3 |
InChI Key |
OOFWSWYJHGPRPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B10933912.png)
![4-[4-(4-Chlorobenzyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B10933917.png)
![N-(5-chloro-2-methylphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10933918.png)
![methyl 4-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10933927.png)
![N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933934.png)
![N-cyclopropyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933941.png)
![1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol](/img/structure/B10933942.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933944.png)

![6-cyclopropyl-1-methyl-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933949.png)


![N-(3-chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10933975.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933979.png)
